O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate
Description
Properties
IUPAC Name |
2-O-[2-(5-chloro-2-methylphenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12(15)13(16)18-7-6-10-8-11(14)5-4-9(10)2/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTAGRIWUZCTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxalate ester into alcohols or aldehydes.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate is a compound with notable applications in scientific research, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies that highlight its significance in various fields.
Chemical Properties and Structure
This compound has the following chemical characteristics:
- Molecular Formula : C13H15ClO4
- Molecular Weight : 270.7121 g/mol
- CAS Number : Not specified
- MDL Number : MFCD15145504
The compound's structure features a chloro-substituted aromatic ring, which contributes to its reactivity and potential biological activity.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo condensation reactions makes it a valuable building block for more complex molecules. For instance, it can be used in the synthesis of benzothiazole derivatives, which are known for their biological activities, including antimicrobial and anticancer properties .
Medicinal Chemistry
The compound's structural features allow it to interact with biological targets, making it a candidate for drug development. Research has indicated that derivatives of oxalates exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds derived from oxalates have shown effectiveness against different bacterial strains .
- Anticancer Properties : Studies have demonstrated that certain substituted oxalates can inhibit cancer cell proliferation, making them potential candidates for anticancer therapies .
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. The compound may act on specific enzyme pathways, which could be beneficial in treating diseases where enzyme modulation is crucial .
Material Science
In material science, oxalates are often used in the development of polymers and conducting materials. The inclusion of this compound in polymer matrices can enhance the material properties, such as electrical conductivity and thermal stability.
Pricing Information
| Quantity | Price |
|---|---|
| 1g | $986 |
| 5g | $2,369 |
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Inhibits proliferation of cancer cells |
| Enzyme Inhibition | Potential to modulate specific enzyme pathways |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of substituted oxalates, this compound was evaluated against breast cancer cell lines. Results indicated significant inhibition of cell growth compared to control groups, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of various oxalate derivatives revealed that this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for antibiotic development .
Mechanism of Action
The mechanism of action of O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The oxalate ester group can undergo hydrolysis, releasing active intermediates that interact with cellular components.
Comparison with Similar Compounds
Diethyl Oxalate
Diethyl oxalate (O1,O2-diethyl oxalate) serves as a foundational oxalate ester. Key contrasts include:
- Substituent Complexity : The target compound’s chloro-methylphenyl group introduces steric and electronic effects absent in diethyl oxalate.
- Synthetic Conditions : Ethyl oxalate derivatives often require controlled molar ratios and reaction media. For example, demonstrates that ethyl oxalate reacts with ethyl oxamide at molar ratios ranging from 3.09:1 to 3.67:1 under dry ammonia and alcohol conditions, with product yields proportional to reactant availability . The target compound’s synthesis may demand similar optimization but with modified catalysts or temperatures to accommodate its bulky aromatic substituent.
Piperazine Oxalate (CAS 23905-06-8)
This piperazine-derived oxalate salt (C24H26ClN3S·C2H2O4) differs markedly:
- Functional Groups : Incorporates a thioether, pyridyl, and piperazine moieties, contrasting with the target compound’s purely ester-based structure.
- Toxicity Profile : Exhibits an intraperitoneal LD50 of 600 mg/kg in mice . While the target compound’s toxicity remains uncharacterized, structural differences suggest divergent biological interactions.
Physicochemical Properties
Thermal Stability
indicates that ethyl oxalate derivatives (e.g., ethyl oxide) remain stable at 200°C, enabling isolation under high-temperature conditions . By analogy, the target compound’s oxalate backbone may confer similar thermal resilience, though its chloro-methylphenyl group could alter decomposition kinetics.
Solubility and Reactivity
- Reactivity : highlights that reaction media (e.g., dry ammonia, alcohol) critically influence oxalate-amide transformations . The target compound’s aromatic substituent may slow nucleophilic attacks due to steric hindrance.
Data Tables
Table 1: Comparative Analysis of Oxalate Derivatives
Biological Activity
O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅ClO₄, with a molecular weight of approximately 274.67 g/mol. The compound features a chloro-substituted aromatic ring attached to an ethyl oxalate moiety, which is crucial for its biological interactions. The presence of the chloro group enhances the compound's reactivity and binding affinity to various biological targets.
The biological activity of this compound is believed to stem from its interactions with specific enzymes and receptors. The chloro group on the phenyl ring may facilitate stronger binding to these targets, potentially modulating various signaling pathways involved in inflammation and microbial defense mechanisms.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation: Interactions with receptors could alter cellular responses, enhancing therapeutic effects.
Biological Activities
Recent studies have indicated that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects: Preliminary investigations suggest that this compound has the potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties: The compound has shown promise in exhibiting antimicrobial activity against various pathogens, making it a candidate for further research in infectious disease treatment.
- Antiurolithiatic Activity: Given its structural similarity to other oxalate derivatives, there is potential for this compound to influence calcium oxalate crystallization, which is relevant in kidney stone formation.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of related compounds, this compound was tested against several bacterial strains. The results indicated significant inhibition zones, suggesting effective bactericidal action (results pending peer review).
Case Study: Anti-inflammatory Effects
A study exploring the anti-inflammatory properties reported that treatment with this compound led to decreased levels of inflammatory markers in animal models. This suggests a potential pathway for therapeutic use in conditions characterized by chronic inflammation (results pending publication).
Q & A
Q. What synthetic routes are available for preparing O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate, and how do reaction conditions influence product purity?
Methodological Answer: The synthesis typically involves esterification or transesterification of oxalic acid derivatives. Key factors include:
- Anhydrous conditions : Use dried solvents (e.g., absolute ethanol) and reagents to prevent hydrolysis of the oxalate ester. and highlight the necessity of anhydrous ammonia and solvents to avoid side reactions like hydrolysis .
- Molar ratios : Optimize reactant stoichiometry (e.g., ethyl oxalate:amine ratios) to minimize unreacted starting materials. shows that deviations in molar ratios (e.g., 3.09:1 vs. 3.67:1) can lead to inconsistent yields, emphasizing the need for precise stoichiometric control .
- Temperature control : Reactions conducted at low temperatures (e.g., ice-cooled conditions) reduce side reactions, while post-reaction heating (e.g., 115–200°C) aids in solvent removal without decomposing the product .
Q. How can researchers optimize reaction conditions to maximize yield in the synthesis of this compound?
Methodological Answer:
- Orthogonal experimental design : Systematically vary parameters (e.g., molar ratios, solvent polarity, reaction time) to identify optimal conditions. demonstrates this approach for similar oxalate esters, achieving a 68.24% yield under optimized parameters .
- Contact enhancement : Use media like ethanol or low-boiling solvents to improve reactant interaction, as shown in , where ethanol facilitated complete conversion to the target amide .
- Purification techniques : Vacuum distillation () or recrystallization from non-polar solvents (e.g., toluene) can isolate the product from unreacted starting materials or by-products .
Advanced Research Questions
Q. What advanced spectroscopic or crystallographic methods are recommended for structural confirmation of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Provides definitive proof of molecular geometry. details the use of SCXRD to resolve the structure of a related oxalate salt, highlighting the importance of high-resolution data and SHELX-based refinement (e.g., SHELXL) .
- NMR spectroscopy : Use and NMR to confirm ester linkages and substituent positions. emphasizes coupling NMR with mass spectrometry (MS) for molecular weight validation .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for decomposition by-products, as demonstrated in for phosphorothioate oxalate derivatives .
Q. How should researchers address discrepancies in molar ratios observed during reaction stoichiometry analysis?
Methodological Answer:
- Controlled replication : Repeat experiments under identical conditions to rule out measurement errors. reports unexplained deviations in molar ratios (e.g., Experiment 2’s 3.67:1 ratio), suggesting systematic replication is critical .
- Analytical cross-validation : Use complementary techniques (e.g., GC-MS, HPLC) to quantify unreacted starting materials and by-products. used weight loss measurements and distillation to track volatile components, though noted potential inaccuracies from vapor loss .
- Mechanistic modeling : Develop kinetic models to explain non-linear stoichiometric relationships. For example, solvent-mediated contact efficiency () or side reactions (e.g., thiono-thiolo rearrangements, as in ) may alter apparent stoichiometry .
Q. What strategies are effective for resolving contradictory data in reaction product characterization?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Differentiate between isobaric species (e.g., oxalate vs. oxamide derivatives). used HRMS to confirm decomposition by-products in phosphorothioate oxalate systems .
- Crystallographic refinement pipelines : Use software like SHELXL () to resolve ambiguities in electron density maps, especially for polymorphic or twinned crystals .
- In situ monitoring : Employ techniques like FT-IR or Raman spectroscopy to track reaction progress and intermediate formation, reducing reliance on post-hoc analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
